Phosphinic acid, dibutyl-, 4-(2,2,3,3,4,4,4-heptafluorobutyl)phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinic acid, dibutyl-, 4-(2,2,3,3,4,4,4-heptafluorobutyl)phenyl ester is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of a phosphinic acid group, dibutyl ester, and a phenyl ring substituted with a heptafluorobutyl group. The presence of fluorine atoms in the heptafluorobutyl group imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications .
Preparation Methods
The synthesis of phosphinic acid, dibutyl-, 4-(2,2,3,3,4,4,4-heptafluorobutyl)phenyl ester typically involves the esterification of phosphinic acid with dibutyl alcohol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of dehydrating agents to drive the reaction to completion. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Phosphinic acid, dibutyl-, 4-(2,2,3,3,4,4,4-heptafluorobutyl)phenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Phosphinic acid, dibutyl-, 4-(2,2,3,3,4,4,4-heptafluorobutyl)phenyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphinic acid derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of phosphinic acid, dibutyl-, 4-(2,2,3,3,4,4,4-heptafluorobutyl)phenyl ester involves its interaction with molecular targets through its phosphinic acid and ester groups. These interactions can lead to the formation of stable complexes with metal ions or other molecules, influencing various chemical and biological pathways. The presence of the heptafluorobutyl group enhances the compound’s lipophilicity and stability, affecting its overall reactivity and interactions .
Comparison with Similar Compounds
Phosphinic acid, dibutyl-, 4-(2,2,3,3,4,4,4-heptafluorobutyl)phenyl ester can be compared with similar compounds such as:
Phosphoric acid, dibutyl phenyl ester: This compound lacks the heptafluorobutyl group, resulting in different chemical properties and reactivity.
Dibutylphosphinic acid: This compound does not have the phenyl ester group, leading to variations in its applications and reactivity.
The uniqueness of this compound lies in the combination of its phosphinic acid, ester, and heptafluorobutyl groups, which impart distinct properties and make it suitable for specialized applications .
Properties
CAS No. |
7526-47-8 |
---|---|
Molecular Formula |
C18H24F7O2P |
Molecular Weight |
436.3 g/mol |
IUPAC Name |
1-dibutylphosphoryloxy-4-(2,2,3,3,4,4,4-heptafluorobutyl)benzene |
InChI |
InChI=1S/C18H24F7O2P/c1-3-5-11-28(26,12-6-4-2)27-15-9-7-14(8-10-15)13-16(19,20)17(21,22)18(23,24)25/h7-10H,3-6,11-13H2,1-2H3 |
InChI Key |
UKLAQVBZLGYWDP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP(=O)(CCCC)OC1=CC=C(C=C1)CC(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.